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Compound of Interest

Compound Name: Pyrrolo[3,2-c]pyrazole

Cat. No.: B15495716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Pyrrolo[3,2-c]pyrazole core is a bicyclic heteroaromatic system containing a fused pyrrole

and pyrazole ring. This scaffold is a member of the diverse family of pyrazole-containing

compounds, which are of significant interest in medicinal chemistry due to their wide range of

biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

[3] The arrangement of nitrogen atoms in the Pyrrolo[3,2-c]pyrazole core offers unique

opportunities for substitution and hydrogen bonding, making it an attractive scaffold for the

design of targeted therapeutics, particularly kinase inhibitors.[4][5] While research on this

specific isomer is still emerging compared to its close relatives like Pyrrolo[3,4-c]pyrazole, this

guide provides a comprehensive overview of its structure, properties, synthesis, and potential

therapeutic applications based on available data and insights from structurally similar

compounds.

Core Structure and Physicochemical Properties
The fundamental structure of Pyrrolo[3,2-c]pyrazole consists of a five-membered pyrrole ring

fused to a five-membered pyrazole ring, sharing a carbon-carbon bond.

Chemical Structure:

Basic Properties:
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Property Value Source

Molecular Formula C5H3N3 [3]

Molecular Weight 105.10 g/mol [3]

IUPAC Name 1H-Pyrrolo[3,2-c]pyrazole [3]

Further physicochemical properties such as pKa, logP, and solubility are not yet extensively

documented for the unsubstituted core and would be highly dependent on the nature of its

substituents.

Synthesis of the Pyrrolo[3,2-c]pyrazole Core
While specific, detailed protocols for the synthesis of a wide range of Pyrrolo[3,2-c]pyrazole
derivatives are not abundantly available in the public domain, general synthetic strategies can

be adapted from the synthesis of related heterocyclic systems, such as pyrrolopyridines and

other pyrrolopyrazole isomers. A plausible synthetic approach is outlined below.

General Synthetic Workflow
A potential synthetic route could involve the construction of a substituted pyrazole ring followed

by the annulation of the pyrrole ring.
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Caption: A generalized workflow for the synthesis of the Pyrrolo[3,2-c]pyrazole core.
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Experimental Protocol (Adapted from Pyrrolopyridine
Synthesis)
The following is a generalized experimental protocol adapted from the synthesis of a

structurally related 6-bromo-1H-pyrrolo[3,2-c]pyridine, which could serve as a starting point for

the synthesis of Pyrrolo[3,2-c]pyrazole derivatives.[6]

Step 1: Formation of a Substituted Pyrazole Intermediate

A substituted hydrazine can be reacted with a suitable β-dicarbonyl compound, such as a β-

ketoester, in a condensation reaction to form the pyrazole ring. This is a well-established

method for pyrazole synthesis.[7]

Step 2: Functionalization for Pyrrole Ring Annulation

The formed pyrazole intermediate would then need to be functionalized to enable the formation

of the fused pyrrole ring. A common strategy for this is the Vilsmeier-Haack reaction, which can

introduce a formyl group onto the pyrazole ring.[8]

Step 3: Reductive Cyclization to Form the Pyrrolo[3,2-c]pyrazole Core

The formylated pyrazole can then undergo a reductive cyclization to form the fused pyrrole ring,

yielding the Pyrrolo[3,2-c]pyrazole core. This step often involves the use of a reducing agent

in an acidic medium.[6]

Potential Biological Activities and Therapeutic
Applications
Given the established biological activities of related pyrrolopyrazole and pyrazole derivatives,

the Pyrrolo[3,2-c]pyrazole core holds significant promise as a scaffold for the development of

novel therapeutic agents, particularly in the field of oncology.

Kinase Inhibition
The 3-aminopyrazole moiety is a known pharmacophore that effectively interacts with the hinge

region of the ATP binding pocket of various kinases.[9] The Pyrrolo[3,2-c]pyrazole scaffold, by
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incorporating this feature, is a prime candidate for the development of potent and selective

kinase inhibitors.

Potential Kinase Targets:

Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of myelofibrosis and

other cancers. Ruxolitinib, a JAK1/2 inhibitor, contains a pyrazole ring fused to a

pyrrolopyrimidine core, a structure with similarities to Pyrrolo[3,2-c]pyrazole.[4]

Aurora Kinases and Cyclin-Dependent Kinases (CDKs): The related 1,4,5,6-

tetrahydropyrrolo[3,4-c]pyrazole scaffold has been utilized to develop potent and selective

inhibitors of Aurora kinases and CDK2.[9]

Other Kinases: A wide range of other kinases, including Bcr-Abl, have been successfully

targeted with pyrazole-based inhibitors.[5]
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Potential Kinase Inhibition Pathway
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Caption: Proposed mechanism of action for Pyrrolo[3,2-c]pyrazole-based kinase inhibitors.
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Anticancer Activity
Structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer

activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50

values in the low micromolar to nanomolar range.[6] These compounds are believed to act as

colchicine-binding site inhibitors, disrupting microtubule dynamics.[6] This suggests that

Pyrrolo[3,2-c]pyrazole derivatives may also exhibit valuable antiproliferative properties.

Table 1: Anticancer Activity of Structurally Related 1H-pyrrolo[3,2-c]pyridine Derivatives[6]

Compound HeLa IC50 (μM)
SGC-7901 IC50
(μM)

MCF-7 IC50 (μM)

10d 0.81 1.23 0.95

10h 0.56 0.68 0.47

10t 0.12 0.21 0.15

Data for 1H-pyrrolo[3,2-c]pyridine derivatives is presented to illustrate the potential of the

closely related Pyrrolo[3,2-c]pyrazole scaffold.

Structure-Activity Relationship (SAR) Studies
While specific SAR studies for Pyrrolo[3,2-c]pyrazole are not yet established, insights can be

drawn from related series. For the anticancer 1H-pyrrolo[3,2-c]pyridine derivatives, the

introduction of electron-donating groups, such as methoxy or methyl groups, on a phenyl ring

substituent at certain positions led to an increase in antiproliferative activity.[6] This suggests

that the electronic properties of substituents on the Pyrrolo[3,2-c]pyrazole core will be a

critical factor in determining their biological activity.

Conclusion
The Pyrrolo[3,2-c]pyrazole core represents a promising, yet underexplored, scaffold in

medicinal chemistry. Its structural features, particularly the embedded 3-aminopyrazole-like

motif, make it a highly attractive candidate for the development of kinase inhibitors and other

targeted therapies. The potent anticancer activity of the closely related pyrrolo[3,2-c]pyridine

series further underscores the potential of this heterocyclic system. Future research focused on
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the development of efficient and versatile synthetic routes to a variety of Pyrrolo[3,2-
c]pyrazole derivatives, followed by comprehensive biological evaluation and SAR studies, is

warranted to fully unlock the therapeutic potential of this intriguing molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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